3-[3-(4-isopropyl-3-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate
Overview
Description
3-[3-(4-isopropyl-3-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.17908655 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Quinazolinone derivatives have been explored for their corrosion inhibition properties. For instance, specific quinazolinone compounds have demonstrated significant efficiency in inhibiting mild steel corrosion in acidic media. These studies highlight the potential of quinazolinone compounds as corrosion inhibitors, which could be relevant to the structural integrity of metals in various industrial applications (Errahmany et al., 2020).
Antiallergic and Anti-inflammatory Properties
Quinazolinone structures have been synthesized and evaluated for antiallergic activity, demonstrating potential in the development of new antiallergy agents. For example, certain quinazolinone derivatives have shown promising oral activity in antiallergy tests, suggesting their utility in treating allergic conditions (LeMahieu et al., 1983). Additionally, quinazolinone compounds have been investigated for their anti-inflammatory activity, with some derivatives demonstrating significant efficacy in models of inflammation (Ozaki et al., 1985).
Antimicrobial and Antifungal Effects
New quinazolinone derivatives have been synthesized and tested for their antimicrobial and antifungal properties. Studies reveal that these compounds exhibit potent antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Gupta et al., 2008).
Antioxidant and Metal-chelating Properties
Research on quinazolinone derivatives has also focused on their antioxidant activities. Certain 2-substituted quinazolin-4(3H)-ones have been synthesized and shown to possess significant antioxidant properties. These compounds have been evaluated using various antioxidant activity assays, highlighting the importance of specific substituents for enhanced antioxidant effects. Some of these derivatives also exhibit metal-chelating properties, which could be beneficial in mitigating oxidative stress-related damages (Mravljak et al., 2021).
Analgesic Activity
Furthermore, the analgesic properties of certain quinazolinone derivatives have been explored. Compounds synthesized from quinazolinone frameworks have shown significant analgesic activity in vivo, suggesting their potential as pain management agents (Osarodion, 2023).
Properties
IUPAC Name |
3-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]quinazolin-4-one;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.C2H2O4/c1-15(2)18-10-9-17(13-16(18)3)25-12-6-11-23-14-22-20-8-5-4-7-19(20)21(23)24;3-1(4)2(5)6/h4-5,7-10,13-15H,6,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJICPCCVYVUSIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C=NC3=CC=CC=C3C2=O)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.